OPC 14714 as a Verified Internal Standard in Bioanalytical LC-MS/MS Methods
In a validated bioanalytical method for quantifying the anti-tuberculosis drug delamanid and its metabolite DM-6705 in human cerebrospinal fluid, OPC 14714 was selected and validated as the internal standard (IS) for DM-6705. This specific application demonstrates its utility in overcoming matrix effects and ensuring precision in a complex biological matrix, a role for which general chemical analogs cannot be assumed to be suitable without extensive, case-by-case validation [1].
| Evidence Dimension | Analytical performance as an Internal Standard (IS) |
|---|---|
| Target Compound Data | Validated as IS for DM-6705; extraction recovery for analytes was >98% and consistent across the analytical range. |
| Comparator Or Baseline | Deuterium-labelled delamanid (delamanid-d4), used as the IS for delamanid itself. |
| Quantified Difference | Not directly quantified; the evidence is qualitative regarding the successful selection and validation of OPC 14714 for this specific role. |
| Conditions | Human cerebrospinal fluid samples processed by protein precipitation and on-line solid-phase extraction (SPE), analyzed by HPLC-MS/MS on an AB Sciex 5500 QTRAP. |
Why This Matters
This demonstrates OPC 14714's validated, peer-reviewed role as a reliable internal standard in a complex bioanalytical assay, a specific and critical procurement use-case.
- [1] Mazanhanga, M. T., et al. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 227, 115281. View Source
